N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxamide
Description
N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxamide (molecular formula: C₁₉H₁₉N₃O₃S; molecular weight: 369.44 g/mol) is a structurally complex compound featuring a 5,6-dimethoxy-2,3-dihydroindenyl core linked to a pyrazole-thiophene carboxamide moiety . The inclusion of the thiophene group may enhance electronic properties or binding interactions compared to simpler derivatives.
Properties
Molecular Formula |
C19H19N3O3S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H19N3O3S/c1-24-16-8-11-5-6-13(12(11)9-17(16)25-2)20-19(23)15-10-14(21-22-15)18-4-3-7-26-18/h3-4,7-10,13H,5-6H2,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
YXEZRLGRSQYJJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)NC(=O)C3=NNC(=C3)C4=CC=CS4)OC |
Origin of Product |
United States |
Biological Activity
N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3O4S |
| Molecular Weight | 373.43 g/mol |
| CAS Number | 691884-02-3 |
| LogP | 2.4133 |
| Polar Surface Area | 50.498 |
Research indicates that this compound may interact with various biological pathways, particularly those involving inflammatory responses and enzyme inhibition. Its structure suggests potential activity against specific receptors and enzymes involved in pain and inflammation signaling.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For instance, derivatives of pyrazoles have shown significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies reported IC50 values for these compounds comparable to established anti-inflammatory drugs like diclofenac .
Antioxidant Activity
The compound's antioxidant properties have also been explored. In various assays, it demonstrated a capacity to scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is linked to its ability to modulate pathways associated with oxidative damage.
Anticancer Potential
Emerging research suggests that the compound may exhibit anticancer properties. In specific cancer cell lines, it has been observed to induce apoptosis and inhibit cell proliferation. The underlying mechanism appears to involve the modulation of cell cycle regulators and pro-apoptotic factors .
Case Studies
- Study on Anti-inflammatory Activity : A study evaluated a series of pyrazole derivatives for their anti-inflammatory effects in a rat model of arthritis. The tested compound exhibited significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.
- Antioxidant Efficacy Assessment : Another study focused on the antioxidant capabilities of this compound in human hepatocytes exposed to oxidative stress. Results indicated a marked decrease in reactive oxygen species (ROS) levels, supporting its role as an antioxidant.
- Cancer Cell Line Study : In vitro assays using breast cancer cell lines demonstrated that treatment with the compound led to reduced viability and increased apoptosis rates, suggesting promising anticancer activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its combination of indenyl, pyrazole, and thiophene groups. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Key Structural and Functional Comparisons
Key Structural Differences
Core Modifications: Unlike the indenyl-acetic acid derivatives or indenone analogs , the target compound incorporates a pyrazole-thiophene carboxamide group.
Substituent Effects : The thiophene group distinguishes it from simpler amides (e.g., isobutyramide in ) and may influence metabolic stability or target engagement, as thiophenes are common bioisosteres for phenyl groups in drug design.
Synthetic Complexity : The synthesis of the target compound likely requires multi-step coupling of heterocyclic components, contrasting with the single-step amidation used for indenyl-isobutyramide derivatives .
Research Findings and Implications
- Anti-Inflammatory Potential: Analogous indenyl-acetic acid amides demonstrated COX-2 selectivity and reduced gastrointestinal toxicity in preclinical models . The target compound’s pyrazole-thiophene group could modulate selectivity or potency, though experimental validation is needed.
- However, the heterocyclic components may require orthogonal protection/deprotection strategies.
- Structural Insights : Crystallographic tools like Mercury CSD could aid in analyzing packing interactions or void spaces, critical for understanding solid-state stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
